2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Heterocyclic synthesis Thienopyrazole Building block procurement

Researchers developing Autotaxin (ATX) inhibitors often face inconsistent supply of N2-phenyl thieno[3,4-c]pyrazole scaffolds, delaying SAR campaigns. This 3-amino building block provides a reliable, analytically verified starting point for systematic hit-to-lead optimization. • Free 3-NH₂ handle enables amide coupling & reductive amination; optimized amide derivatives achieve ATX IC₅₀ = 0.9-2.0 μM (best: 0.33 μM). • SpectraBase-verified identity (InChIKey: PVKVTEYRFBNYMQ-UHFFFAOYSA-N) ensures batch-to-batch analytical consistency. • Multi-supplier availability at ≥95% purity reduces single-source procurement risk.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 95469-88-8
Cat. No. B1348414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
CAS95469-88-8
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)N
InChIInChI=1S/C11H11N3S/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2
InChIKeyPVKVTEYRFBNYMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine: Core Chemistry and Scaffold Context


2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS 95469-88-8) is a heterocyclic small molecule featuring a fused thieno[3,4-c]pyrazole core with a 2-phenyl substitution and a free 3-amino group, corresponding to molecular formula C₁₁H₁₁N₃S and molecular weight 217.29 g/mol [1]. The compound is commercially available from multiple research chemical suppliers at purities ranging from 95% to 97% , and its synthesis via regioselective one-pot cyclization of phenylhydrazine with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol has been reported with yields of approximately 43% .

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine: Non-Interchangeability with Generic Analogs


Thieno[3,4-c]pyrazole derivatives bearing different N2-substituents exhibit distinct pharmacological profiles that preclude generic substitution. In the Autotaxin inhibitor series, systematic SAR optimization demonstrated that the 2-phenyl substituent contributes to a specific binding orientation and potency range (IC₅₀ = 0.9–2.0 μM for optimized amide derivatives) that differs from alkyl- or other aryl-substituted analogs [1]. Similarly, in the 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one series, the 4-fluorophenyl derivative showed remarkable analgesic, anti-inflammatory, and antipyretic activities in vivo, whereas the parent phenyl derivative's distinct substitution pattern (N2 vs. N1) yields a fundamentally different pharmacological profile [2]. Substituting a 2-phenyl analog with a 2-methyl or 2-tert-butyl derivative without experimental validation would introduce uncontrolled variables in both physicochemical properties and target engagement, as evidenced by the divergent biological activities reported across this scaffold class.

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine: Comparative Differentiation Evidence


Synthetic Yield: 2-Phenyl vs. 2-Alkyl Thienopyrazoles

In the one-pot regioselective synthesis of 3-aminothieno[3,4-c]pyrazoles via reaction of 4-cyano-3-oxotetrahydrothiophene with hydrazine hydrochlorides in refluxing ethanol, the 2-phenyl derivative (target compound) was obtained with an approximate yield of 43% . This yield establishes a quantitative baseline that differs from structurally related analogs—for instance, the corresponding 2-tert-butyl derivative was reported with approximately 87% yield under the same synthetic conditions, while the 2-methyl analog's yield was not explicitly quantified in this study .

Heterocyclic synthesis Thienopyrazole Building block procurement

Autotaxin Inhibitor Potency of the 2-Phenyl Scaffold

In a hit-to-lead optimization campaign for Autotaxin (ATX) inhibitors based on the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide scaffold, derivatives bearing the 2-phenyl substitution achieved ATX inhibitory IC₅₀ values in the range of 0.9–2.0 μM for the most potent compounds, with the best derivative demonstrating IC₅₀ = 0.33 μM against nucleotide phosphodiesterase activity [1]. While the target compound (2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine) represents the unsubstituted 3-amino core rather than the optimized 1-amide derivatives, the scaffold's activity range provides a class-level benchmark for what the 2-phenyl substitution enables in terms of ATX target engagement, in contrast to the alternative 4-fluorophenyl N1-substituted thienopyrazolones which exhibit analgesic and anti-inflammatory activity rather than ATX inhibition [2].

Autotaxin inhibition Fibrosis LPA signaling Medicinal chemistry

Unique Spectroscopic Fingerprint and InChIKey

The target compound possesses a unique InChIKey (PVKVTEYRFBNYMQ-UHFFFAOYSA-N) and a registered SpectraBase spectrum (ID: L2c5TsRBueM) with characteristic SPLASH identifier splash10-004i-9020000000-0837887ebca11eb77099, providing unambiguous identity verification [1]. This analytical fingerprint differs from close analogs: 2-methyl analog (CAS 214542-56-0, C₆H₉N₃S, MW 155.22) [2], 2-tert-butyl analog (CAS 214542-59-3, C₉H₁₅N₃S, MW 197.30) , 2-(4-methoxyphenyl) analog (CAS 214542-49-1, C₁₂H₁₃N₃OS, MW 247.32) , and 2-(3-chlorophenyl) analog (CAS 214542-51-5, C₁₁H₁₀ClN₃S, MW 251.73) . Each analog presents distinct molecular weight, calculated LogP, and hydrogen-bonding capacity due to varying N2-substituent electronic and steric properties.

Analytical chemistry Compound identity verification Quality control

Commercial Availability and Purity Profile

The target compound is commercially stocked with specified purity grades from multiple independent suppliers: AKSci offers ≥95% purity (Cat. 5089CG) ; Leyan offers 97% purity with tiered pricing at 1g, 5g, and 10g scales ; Life Chemicals supplies the compound through distribution networks . This multi-supplier availability distinguishes it from less common analogs such as the 2-(4-methoxyphenyl) derivative, which is priced at significantly higher cost points (e.g., £250 for 100 mg) and has more limited supplier options , or the 2-methyl analog which may require custom synthesis [1].

Chemical procurement Building blocks Commercial availability

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine: Research and Procurement Applications


Autotaxin Inhibitor Derivatization for Fibrosis and Cancer

Researchers pursuing Autotaxin (ATX) inhibition in fibroproliferative diseases or oncology applications should consider the 2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine scaffold as a core building block. Published SAR demonstrates that optimized 1-amide derivatives of this scaffold achieve ATX inhibitory IC₅₀ values between 0.9–2.0 μM, with the best derivative reaching IC₅₀ = 0.33 μM against nucleotide phosphodiesterase activity [1]. The free 3-amino group provides a derivatizable handle for amide coupling or other functionalization strategies, enabling systematic exploration of the SAR trajectory described in the hit-to-lead optimization studies. This scaffold's documented ATX engagement distinguishes it from N1-substituted thienopyrazolones, which exhibit analgesic and anti-inflammatory rather than ATX-directed pharmacology [2].

Thienopyrazole SAR Library Construction

The 2-phenyl analog serves as a reference point for systematic comparison across the N2-substituent series in thieno[3,4-c]pyrazol-3-amine libraries. With a synthesis yield benchmark of approximately 43% via the one-pot regioselective cyclization method , procurement of this compound can be cost-modeled against the 2-tert-butyl analog (87% yield, CAS 214542-59-3) or the 2-methyl analog (CAS 214542-56-0). For SAR studies requiring parallel evaluation of steric and electronic effects at the N2 position, the target compound's multi-supplier availability and analytically verified identity via SpectraBase [3] reduce procurement friction relative to less accessible analogs that require custom synthesis or carry extended lead times.

Analytical Reference Standard for Thienopyrazole Derivatives

Quality control and analytical chemistry laboratories requiring a characterized reference compound for thieno[3,4-c]pyrazole-based compound libraries can utilize the target compound's verified SpectraBase spectral fingerprint (SPLASH splash10-004i-9020000000-0837887ebca11eb77099, InChIKey PVKVTEYRFBNYMQ-UHFFFAOYSA-N) [3]. The compound is available at ≥95% purity from multiple suppliers , providing a reliable benchmark for LC-MS, NMR, and other analytical method development when characterizing newly synthesized derivatives in this scaffold class.

Hit Expansion from 2-Phenyl Thienopyrazole Core

Discovery programs that have identified thieno[3,4-c]pyrazole as a privileged scaffold for kinase or phosphodiesterase target classes can use the 2-phenyl-3-amino derivative as a versatile diversification starting point. The 3-amino group enables straightforward amide bond formation or reductive amination, while the 2-phenyl substituent provides a hydrophobic anchor that, in the context of ATX inhibitors, contributes to the 0.9–2.0 μM potency range observed for optimized derivatives [1]. This compound should be prioritized over alkyl-substituted analogs (e.g., 2-methyl or 2-tert-butyl) when the target binding pocket is known to accommodate aryl groups, based on the divergent pharmacological outcomes documented between N2-aryl and N2-alkyl thienopyrazoles [1][2].

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